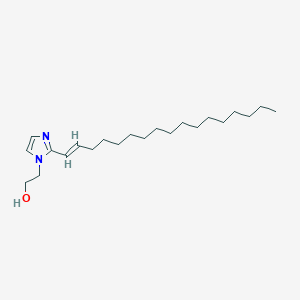
1-(2-Hydroxyethyl)-2-(heptadecenyl)imidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Hydroxyethyl)-2-(heptadecenyl)imidazole is a synthetic organic compound belonging to the imidazole family Imidazoles are heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of a five-membered ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Hydroxyethyl)-2-(heptadecenyl)imidazole typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the imidazole ring, which can be achieved through the Debus-Radziszewski imidazole synthesis or other methods involving the condensation of glyoxal, ammonia, and an aldehyde.
Functionalization: The hydroxyethyl group is introduced at position 1 through nucleophilic substitution reactions, often using ethylene oxide or ethylene chlorohydrin under basic conditions.
Alkylation: The heptadecenyl group is introduced at position 2 via alkylation reactions, typically using heptadecenyl bromide or chloride in the presence of a strong base like sodium hydride or potassium tert-butoxide.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and advanced purification techniques are often employed to achieve these goals.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(2-Hydroxyethyl)-2-(heptadecenyl)imidazole undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The imidazole ring can be reduced to form imidazolines using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxyethyl group can undergo nucleophilic substitution reactions, replacing the hydroxyl group with other functional groups like halides or amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Alkyl halides, amines, and other nucleophiles in the presence of a base or acid catalyst.
Major Products:
Oxidation: Aldehydes, carboxylic acids.
Reduction: Imidazolines.
Substitution: Alkylated or aminated derivatives.
Wissenschaftliche Forschungsanwendungen
1-(2-Hydroxyethyl)-2-(heptadecenyl)imidazole has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial agent due to its imidazole ring, which can interact with biological targets.
Medicine: Explored for its potential use in drug development, particularly in the design of antifungal and anticancer agents.
Industry: Utilized in the formulation of specialty chemicals, surfactants, and corrosion inhibitors.
Wirkmechanismus
The mechanism of action of 1-(2-Hydroxyethyl)-2-(heptadecenyl)imidazole involves its interaction with molecular targets through its imidazole ring and functional groups. The imidazole ring can coordinate with metal ions, affecting enzymatic activity and disrupting biological processes. The hydroxyethyl and heptadecenyl groups can enhance the compound’s lipophilicity, facilitating its interaction with cell membranes and increasing its bioavailability.
Vergleich Mit ähnlichen Verbindungen
1-(2-Hydroxyethyl)imidazole: Lacks the heptadecenyl group, making it less lipophilic and potentially less effective in certain applications.
2-(Heptadecenyl)imidazole: Lacks the hydroxyethyl group, which may reduce its solubility and reactivity.
1-(2-Hydroxyethyl)-2-(octadecenyl)imidazole: Similar structure but with an octadecenyl group, which may alter its physical and chemical properties.
Uniqueness: 1-(2-Hydroxyethyl)-2-(heptadecenyl)imidazole stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its dual functionality allows for versatile applications in various fields, making it a valuable compound for research and industrial use.
Eigenschaften
CAS-Nummer |
27136-73-8 |
|---|---|
Molekularformel |
C22H42N2O |
Molekulargewicht |
350.6 g/mol |
IUPAC-Name |
2-(2-heptadec-1-enyl-4,5-dihydroimidazol-1-yl)ethanol |
InChI |
InChI=1S/C22H42N2O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22-23-18-19-24(22)20-21-25/h16-17,25H,2-15,18-21H2,1H3 |
InChI-Schlüssel |
BNGLZYYFFZFNDJ-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCC=CC1=NC=CN1CCO |
Isomerische SMILES |
CCCCCCCCCCCCCCC/C=C/C1=NC=CN1CCO |
Kanonische SMILES |
CCCCCCCCCCCCCCCC=CC1=NCCN1CCO |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
AI 3-01744; AI-3-01744; AI3-01744 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















